molecular formula C20H17BrO6 B2915209 (Z)-methyl 2-((2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate CAS No. 620546-30-7

(Z)-methyl 2-((2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Cat. No.: B2915209
CAS No.: 620546-30-7
M. Wt: 433.254
InChI Key: AJNOJRCQXKCTMZ-NVMNQCDNSA-N
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Description

(Z)-Methyl 2-((2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate (CAS: 620546-30-7) is a benzofuran-derived compound characterized by a Z-configuration double bond in its benzylidene moiety. Its molecular formula is C₂₀H₁₇BrO₆, with an average mass of 433.254 Da and a monoisotopic mass of 432.020850 Da . Key structural features include:

  • A 5-bromo-2-methoxybenzylidene substituent on the benzofuran core.
  • A methyl propanoate ester group at the 6-position of the benzofuran ring.
  • A conjugated 3-oxo-2,3-dihydrobenzofuran system.

Properties

IUPAC Name

methyl 2-[[(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrO6/c1-11(20(23)25-3)26-14-5-6-15-17(10-14)27-18(19(15)22)9-12-8-13(21)4-7-16(12)24-2/h4-11H,1-3H3/b18-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNOJRCQXKCTMZ-NVMNQCDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC(=C3)Br)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC(=C3)Br)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-((2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a complex organic compound with potential biological activities. Its structure suggests possible interactions with various biological targets, making it a candidate for pharmacological exploration. This article reviews the existing literature on its biological activity, including its effects on cellular mechanisms, potential therapeutic applications, and relevant case studies.

Structural Overview

The compound features a benzylidene moiety, a dihydrobenzofuran core, and a propanoate ester group. The presence of bromine and methoxy substituents may enhance its biological activity through increased lipophilicity and altered electronic properties.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, benzylidene derivatives have shown efficacy against various bacterial strains. The mechanism often involves disrupting bacterial cell walls or inhibiting essential metabolic pathways.

Antioxidant Activity

Compounds containing dihydrobenzofuran structures are known for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage and associated diseases.

Anti-Melanogenic Effects

A study focusing on related compounds demonstrated that certain analogs effectively inhibited tyrosinase activity, a key enzyme in melanin production. For example, analogs with similar structural features exhibited IC50 values significantly lower than that of standard inhibitors like kojic acid, indicating strong anti-melanogenic potential .

Cytotoxicity Studies

Cytotoxicity assessments reveal that while some derivatives exhibit low toxicity at therapeutic concentrations, others may induce cell death at lower doses. For example, specific analogs were found to be non-cytotoxic at concentrations up to 20 µM in B16F10 cells, while others showed concentration-dependent cytotoxicity . This variability underscores the importance of structure-activity relationship (SAR) studies in optimizing these compounds for therapeutic use.

Case Study 1: Inhibition of Tyrosinase

In a controlled experiment using B16F10 melanoma cells, several analogs of the compound were tested for their ability to inhibit tyrosinase. Results indicated that specific modifications to the benzylidene moiety significantly enhanced inhibitory activity. The most potent analog achieved an IC50 value of 6.18 µM, demonstrating superior efficacy compared to traditional inhibitors .

Case Study 2: Antimicrobial Efficacy

Another study explored the antimicrobial properties of structurally related compounds against Staphylococcus aureus and Escherichia coli. The results suggested that the presence of bromine in the structure contributed to increased antimicrobial activity, likely due to enhanced membrane permeability .

Data Tables

Property Value
Molecular FormulaC21H22BrO4
Molecular Weight426.31 g/mol
Melting PointNot available
SolubilitySoluble in DMSO
IC50 (Tyrosinase Inhibition)6.18 µM
Cytotoxicity (B16F10 Cells)Non-cytotoxic at ≤20 µM

Comparison with Similar Compounds

The target compound shares structural similarities with several analogs, differing primarily in substituents on the benzylidene ring and ester groups. Below is a detailed comparison:

Structural and Molecular Differences

Property Target Compound 3-Fluoro Analog 3-Methoxy Propanoate Analog
Substituents 5-Bromo-2-methoxybenzylidene 3-Fluorobenzylidene 3-Methoxybenzylidene
Ester Group Methyl propanoate Methyl propanoate Propanoate
Molecular Formula C₂₀H₁₇BrO₆ C₂₀H₁₇FO₆ C₂₀H₁₈O₆
Molecular Weight (Da) 433.25 ~392.35 ~354.35
Key Steric/Electronic Features Bromine (heavy atom, polarizable), methoxy (electron-donating) Fluorine (small, electronegative) Methoxy (electron-donating), propanoate (less lipophilic)
ChemSpider/MDL ID 4871591 / MFCD04180206 MolPort-000-254-088 / MFCD04179131 ZINC5825970 / STK923453

Implications of Substituent Variations

Bromo vs. Fluoro vs. Methoxy Groups
  • Bromine (Target Compound): Introduces significant steric bulk and polarizability, which may enhance halogen bonding interactions with biological targets.
  • Methoxy (3-Methoxy Propanoate Analog): The electron-donating methoxy group at the 3-position may stabilize the benzylidene ring through resonance, while the absence of bromine reduces molecular weight and lipophilicity .
Ester Group Differences
  • Propanoate (3-Methoxy Analog): The free carboxylic acid (after ester hydrolysis) could improve water solubility but may reduce oral bioavailability due to ionization at physiological pH .

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